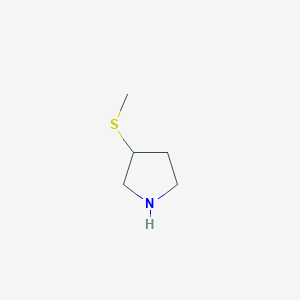
3-(Methylthio)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylthio)pyrrolidine is an organic compound characterized by a five-membered pyrrolidine ring with a methylthio group attached to the third carbon
作用机制
Target of Action
Pyrrolidine derivatives are known to interact with a wide range of biological targets, contributing to their diverse therapeutic potential .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
A study on the biosynthetic pathway of tetramate bripiodionen, a compound bearing a 3-(2h-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton, might provide some insights into the potential pathways influenced by pyrrolidine derivatives .
Pharmacokinetics
The challenge was overcome by the discovery of a novel 3(S)-thiomethyl pyrrolidine analog, suggesting that modifications to the pyrrolidine structure can improve its pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .
Action Environment
The selection of boron reagents for suzuki–miyaura coupling, a reaction often used in the synthesis of pyrrolidine derivatives, can be influenced by various factors, suggesting that the environment could potentially impact the action of 3-(methylthio)pyrrolidine .
准备方法
Synthetic Routes and Reaction Conditions: 3-(Methylthio)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the hydrogen atom on the pyrrolidine ring by the methylthio group.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyrrole derivatives in the presence of methylthiol. This method ensures high yields and purity of the final product, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3-(Methylthio)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding pyrrolidine.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
3-(Methylthio)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
相似化合物的比较
Pyrrolidine: Lacks the methylthio group, making it less reactive in certain chemical reactions.
3-(Methylsulfanyl)pyrrolidine: Similar structure but with a different sulfur-containing group.
Pyrrolizidine: Contains a fused ring system, leading to different chemical properties and applications.
Uniqueness: 3-(Methylthio)pyrrolidine’s unique feature is the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-methylsulfanylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUWMEUBLIEWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164666-10-8 |
Source


|
| Record name | 3-(methylsulfanyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
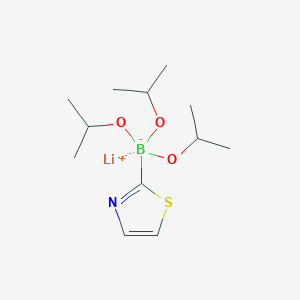
![N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2442385.png)
![4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2442388.png)
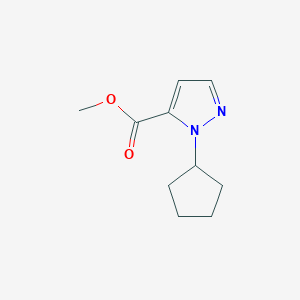
![(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2442390.png)
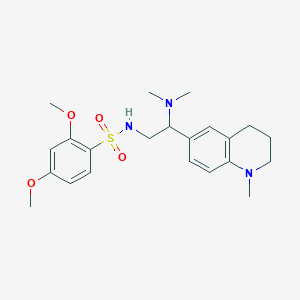
![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)
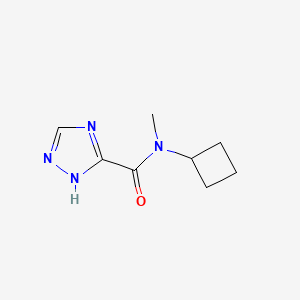
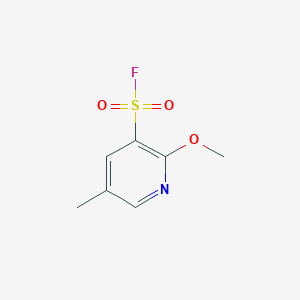
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2442400.png)
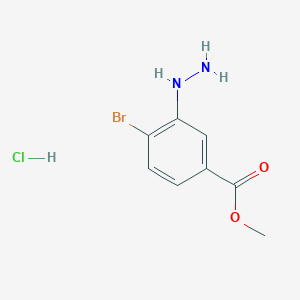
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2442403.png)
![3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2442405.png)
![2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2442406.png)
